

Technical Guide: Solubility Profile of 4-Bromo-2-fluoro-N-methylbenzamide-d3

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-N-methylbenzamide-d3

Cat. No.: B15554518

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for **4-Bromo-2-fluoro-N-methylbenzamide-d3**. Due to the limited availability of specific quantitative data for the deuterated compound, this guide also includes information on its non-deuterated analog, 4-Bromo-2-fluoro-N-methylbenzamide, to infer its solubility characteristics. Furthermore, detailed experimental protocols for determining solubility are provided to assist researchers in generating precise data for this compound.

Physicochemical Properties and Solubility Data

While specific quantitative solubility data for **4-Bromo-2-fluoro-N-methylbenzamide-d3** is not readily available in the public domain, the following table summarizes the known properties of the non-deuterated analog, 4-Bromo-2-fluoro-N-methylbenzamide. The solubility of the deuterated version is expected to be very similar to its non-deuterated counterpart.

Property	Value	Source
Molecular Formula	C ₈ H ₄ D ₃ BrFNO	N/A
Molecular Weight	235.08 g/mol	N/A
Appearance	White to off-white solid	[1]
Melting Point	125.0 to 129.0 °C	[2]
Boiling Point	284.8 ± 30.0 °C at 760 mmHg	
Calculated XLogP3	2	[3]
Solubility in Water	Limited	[1]
Solubility in Organic Solvents	Slightly soluble in Chloroform and Methanol. More soluble in ethanol, dichloromethane.	[1]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development. The following are standard experimental protocols that can be employed to quantify the solubility of **4-Bromo-2-fluoro-N-methylbenzamide-d3**.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[\[4\]](#)

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Methodology:

- **Preparation:** Add an excess amount of **4-Bromo-2-fluoro-N-methylbenzamide-d3** to a series of vials, each containing a known volume of the desired solvent (e.g., water,

phosphate-buffered saline, ethanol, DMSO). The excess solid should be visually apparent.

- Equilibration: Seal the vials and place them in a shaker or agitator. The samples should be agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.[5][6]
- Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration. Care must be taken to avoid precipitation during this step.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of **4-Bromo-2-fluoro-N-methylbenzamide-d3** in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][7]
- Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or µg/mL.

Potentiometric Titration

Potentiometric titration is a useful method for determining the solubility of ionizable compounds. [8] It is particularly advantageous for compounds that may not have a strong UV chromophore for detection by other methods.

Principle: The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The point of precipitation can be detected by a change in the titration curve, from which the solubility can be calculated.

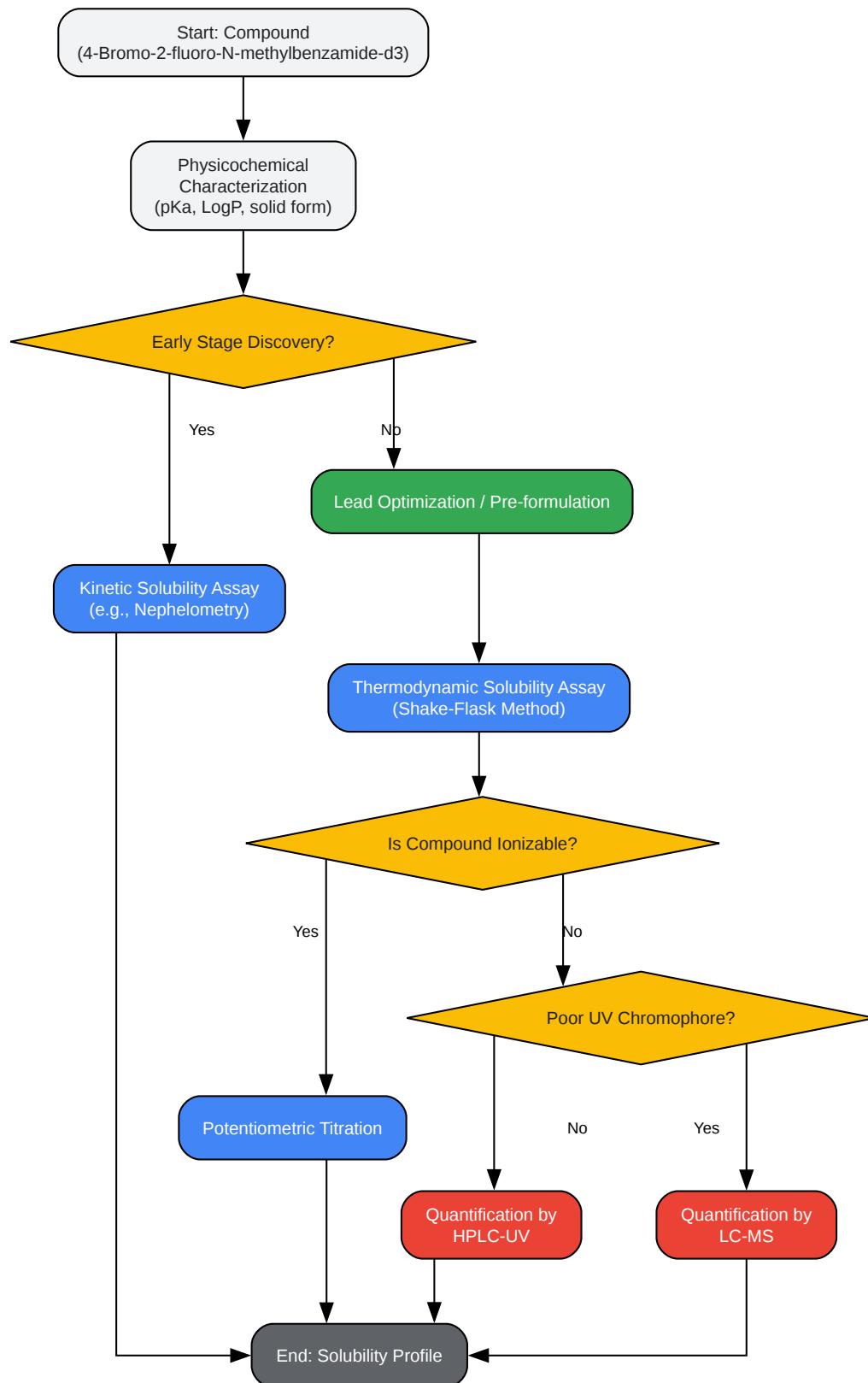
Methodology:

- **Sample Preparation:** Prepare a solution of **4-Bromo-2-fluoro-N-methylbenzamide-d3** in a suitable co-solvent if necessary, and then add it to an aqueous medium.
- **Titration Setup:** Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Add a standardized titrant (e.g., HCl or NaOH) in small, precise increments.

- Data Acquisition: Record the pH of the solution after each addition of the titrant. The titration is continued until the compound precipitates, which is indicated by a plateau or inflection point in the pH versus titrant volume curve.[9][10]
- Data Analysis: The solubility product (K_{sp}) and the intrinsic solubility of the compound can be calculated from the titration data.[11]

Workflow and Decision Making in Solubility Determination

The selection of an appropriate method for solubility determination often depends on the stage of drug discovery and the physicochemical properties of the compound. The following diagram illustrates a general workflow.

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Caption: General workflow for solubility determination.

In conclusion, while direct quantitative solubility data for **4-Bromo-2-fluoro-N-methylbenzamide-d3** is sparse, its solubility profile can be inferred from its non-deuterated analog and further elucidated through established experimental protocols such as the shake-flask method and potentiometric titration. This guide provides the necessary foundational information and methodologies for researchers to accurately characterize the solubility of this compound.

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